Chlorotrifluoromethane

Catalog No.
S702071
CAS No.
75-72-9
M.F
CClF3
CF3Cl
M. Wt
104.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrifluoromethane

CAS Number

75-72-9

Product Name

Chlorotrifluoromethane

IUPAC Name

chloro(trifluoro)methane

Molecular Formula

CClF3
CF3Cl

Molecular Weight

104.46 g/mol

InChI

InChI=1S/CClF3/c2-1(3,4)5

InChI Key

AFYPFACVUDMOHA-UHFFFAOYSA-N

SMILES

C(F)(F)(F)Cl

solubility

8.62e-04 M
Water solubility = 60.1 mg/l @ 25 °C
Solubility in water: none

Canonical SMILES

C(F)(F)(F)Cl

The exact mass of the compound Chlorotrifluoromethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.62e-04 mwater solubility = 60.1 mg/l @ 25 °csolubility in water: none. The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorotrifluoromethane (CAS 75-72-9), commonly known as R-13 or CFC-13, is a specialized halocarbon historically utilized as an ultra-low-temperature refrigerant and currently employed as a highly specific plasma etching gas in semiconductor fabrication [1]. Featuring a very low boiling point of -81.5 °C and a specific molecular structure combining one chlorine and three fluorine atoms, it offers distinct thermodynamic properties and plasma dissociation pathways [2]. While its bulk use is restricted globally under the Montreal Protocol due to its ozone-depleting nature, it remains a critical, non-interchangeable procurement item for servicing existing legacy cascade refrigeration systems and for specialized reactive ion etching (RIE) processes where dual chlorine-fluorine chemistry is strictly required [1].

Substituting CClF3 with common modern alternatives—such as Tetrafluoromethane (CF4) in etching or Trifluoromethane (R-23) in refrigeration—often leads to catastrophic process or equipment failure[1]. In plasma etching, replacing CClF3 with CF4 shifts the primary reactive species from chlorine radicals to fluorine radicals, fundamentally altering the etch rate and destroying anisotropy, which results in unacceptable isotropic undercutting of silicon or metal features [2]. In refrigeration procurement, replacing R-13 with R-23 (CHF3) without an extensive, high-risk system retrofit causes rapid compressor failure; R-23 is completely immiscible with the mineral oils used in legacy R-13 systems and operates on a different pressure-temperature curve, requiring complete oil replacement (to polyolester) and expansion valve recalibration [1].

Dual-Halogen Radical Generation for Anisotropic Plasma Etching

In RF plasma environments, the dissociation dynamics of CClF3 differ fundamentally from CF4. Because the C-Cl bond is significantly weaker than the C-F bond, electron impact dissociation of CClF3 primarily yields Cl radicals alongside CF3 radicals[1]. This allows for chlorine-driven chemical etching combined with simultaneous fluorocarbon-based sidewall passivation. In contrast, CF4 plasmas generate highly reactive F radicals, which tend to produce isotropic etch profiles unless heavily biased [2]. The use of CClF3 enables highly directional etching without the complex mass-flow control required to mix separate Cl2 and fluorocarbon gases.

Evidence DimensionPrimary Radical Generation & Etch Profile
Target Compound DataCClF3 (Yields Cl radicals + CF3 passivation; highly anisotropic)
Comparator Or BaselineCF4 (Yields F radicals; isotropic tendency)
Quantified DifferenceProvides Cl-driven etching without separate Cl2 gas injection
ConditionsLow-pressure RF plasma (Reactive Ion Etching)

Semiconductor manufacturers can achieve strict anisotropic profiles in specific metal and silicon etches using a single precursor gas, simplifying tool configuration.

Thermodynamic and Lubricant Compatibility in Legacy Cascade Systems

For ultra-low temperature (ULT) cascade systems originally engineered for R-13, maintaining the exact refrigerant is critical for system longevity. CClF3 operates optimally with traditional mineral oils used in legacy hermetic compressors [1]. Attempting to substitute it with the modern equivalent, R-23 (CHF3), requires a complete system flush to replace mineral oil with polyolester (POE) lubricants, as R-23 is immiscible with mineral oil [2]. Furthermore, the pressure-temperature curves require expansion valve adjustments to prevent compressor short-cycling.

Evidence DimensionLubricant Miscibility & Retrofit Requirement
Target Compound DataCClF3 / R-13 (100% miscible with mineral oil; zero retrofit required)
Comparator Or BaselineCHF3 / R-23 (Requires POE oil; high retrofit labor and risk)
Quantified DifferenceEliminates 100% of oil-flushing and valve-recalibration labor
Conditions-80°C cascade refrigeration loops

Facility managers avoid expensive, high-risk retrofits and potential compressor failures by procuring exact R-13 for legacy system maintenance.

Controlled Reactivity in High-Temperature Gas-Phase Synthesis

In industrial trifluoromethylation reactions, the choice of halocarbon precursor dictates reaction kinetics and safety. CClF3 features a C-Cl bond dissociation energy of approximately 330 kJ/mol, making it significantly less reactive than Bromotrifluoromethane (CBrF3), which has a C-Br BDE of ~234 kJ/mol [1]. While CBrF3 is preferred for mild laboratory conditions, CClF3 provides a more controlled, slower release of CF3 radicals in high-temperature gas-phase processes. This higher activation barrier prevents thermal runaway and reduces the formation of over-alkylated byproducts in scaled-up reactors [2].

Evidence DimensionBond Dissociation Energy (Halogen-Carbon)
Target Compound DataCClF3 (~330 kJ/mol)
Comparator Or BaselineCBrF3 (~234 kJ/mol)
Quantified Difference~96 kJ/mol higher activation barrier for radical generation
ConditionsHigh-temperature gas-phase thermal pyrolysis/synthesis

Chemical engineers scaling up exothermic fluorination processes can utilize CClF3 to maintain strict thermal control and improve target selectivity.

Anisotropic Reactive Ion Etching (RIE) of Silicon and Metals

Due to its distinct ability to simultaneously generate Cl radicals for etching and CF3 radicals for sidewall passivation, CClF3 is a highly effective single-gas precursor for anisotropic RIE processes [1]. It is particularly suited for etching materials where F-radical chemistry (from CF4) would result in unacceptable undercutting or poor selectivity.

Servicing Legacy Ultra-Low Temperature (ULT) Environmental Chambers

CClF3 remains strictly necessary for the maintenance and recharging of older -80°C cascade refrigeration systems [2]. Its compatibility with existing mineral oils and expansion valve calibrations makes it the only drop-in choice, avoiding the catastrophic compressor failures associated with improper R-23 retrofits.

Controlled High-Temperature Gas-Phase Trifluoromethylation

In specialized industrial synthesis requiring the addition of a CF3 group, CClF3 serves as a thermally stable precursor [3]. Its higher activation energy compared to CBrF3 allows for controlled radical generation in high-temperature reactors, minimizing runaway reactions and byproduct formation during scale-up.

Physical Description

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket.
COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas

XLogP3

2

Boiling Point

-114 °F at 760 mm Hg (USCG, 1999)
-81.4 °C
-81.4 °C @ 760 MM HG

Vapor Density

1.298 at -22 °F (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 3.6

Density

Relative density (water = 1): 1.3

LogP

1.65 (LogP)
log Kow = 1.65
1.65

Odor

Ethereal

Melting Point

-294 °F (USCG, 1999)
-181.0 °C
-181 °C

UNII

7C6U91JNED

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H420 (33.93%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24816 mm Hg (USCG, 1999)
2.14e+04 mmHg
21,400 mm Hg @ 25 °C

Pictograms

Irritant

Compressed Gas;Irritant

Other CAS

75-72-9

Wikipedia

Chlorotrifluoromethane

Methods of Manufacturing

REACTION OF CARBON TETRACHLORIDE OR CHLOROFORM AND HYDROGEN FLUORIDE, IN THE PRESENCE OF PARTIALLY FLUORINATED ANTIMONY PENTACHLORIDE CATALYST (EST)
From dichlorodifluoromethane in vapor phase with aluminum chloride catalyst.

General Manufacturing Information

Methane, chlorotrifluoro-: ACTIVE

Analytic Laboratory Methods

Concn of approx 4 ppt were measured in air using gas chromatography/mass spectroscopy.
Trace gases have been measured, by electron-capture gas chromatography and gas chromatography-mass spectrometry.

Dates

Last modified: 08-15-2023

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